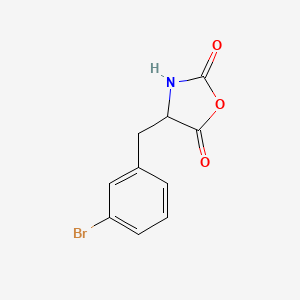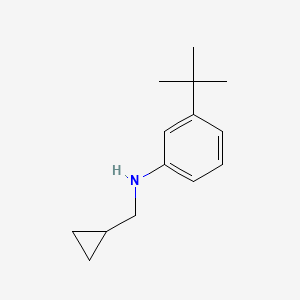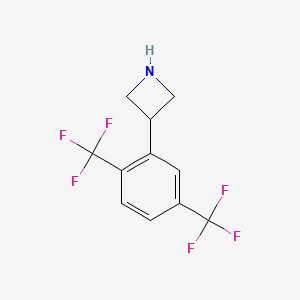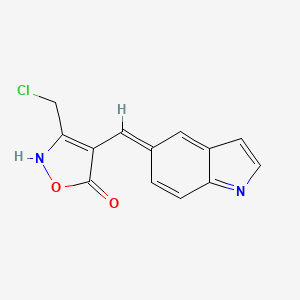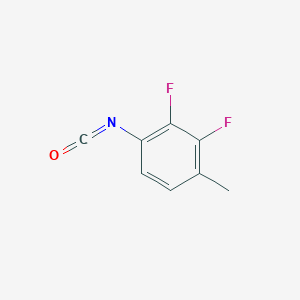
3-(4-Cyclopropylphenyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyclopropylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds. The presence of a cyclopropyl group attached to the phenyl ring further enhances the compound’s chemical properties, making it a valuable entity in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylphenyl)azetidine Hydrochloride typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Batch Synthesis: The compound can be synthesized in batch reactors where each step is carried out sequentially with intermediate purification.
Continuous Flow Synthesis: Continuous flow reactors can be used to streamline the synthesis process, allowing for better control over reaction conditions and improved yield and purity.
化学反応の分析
Types of Reactions
3-(4-Cyclopropylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
科学的研究の応用
3-(4-Cyclopropylphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Cyclopropylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The cyclopropyl group and azetidine ring contribute to its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the cyclopropyl group.
3-Phenylazetidine: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylphenylamine: Contains the cyclopropylphenyl moiety but lacks the azetidine ring.
Uniqueness
3-(4-Cyclopropylphenyl)azetidine Hydrochloride is unique due to the combination of the azetidine ring and the cyclopropylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H16ClN |
|---|---|
分子量 |
209.71 g/mol |
IUPAC名 |
3-(4-cyclopropylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-9(1)10-3-5-11(6-4-10)12-7-13-8-12;/h3-6,9,12-13H,1-2,7-8H2;1H |
InChIキー |
SWRGBDGHPQUTPX-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=C(C=C2)C3CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



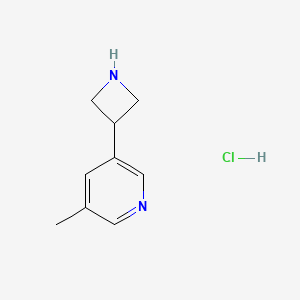
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)


